2,4,6-Triphenylthiopyrylium perchlorate
Overview
Description
2,4,6-Triphenylthiopyrylium perchlorate is an organic compound with the molecular formula C23H17ClO4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenylthiopyrylium perchlorate typically involves the reaction of thiopyrylium salts with triphenylmethane derivatives under controlled conditions. One common method includes the use of perchloric acid as a reagent to facilitate the formation of the perchlorate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The synthesis process requires precise control of reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenylthiopyrylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic nature of the compound allows for substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiopyrylium derivatives .
Scientific Research Applications
2,4,6-Triphenylthiopyrylium perchlorate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4,6-Triphenylthiopyrylium perchlorate involves its ability to interact with molecular targets through electron transfer processes. The compound’s aromatic structure allows it to participate in various chemical reactions, influencing the pathways and outcomes of these interactions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but with different anionic components.
2,4,6-Triphenylpyrylium fluoroborate: Another related compound with distinct properties.
Uniqueness
2,4,6-Triphenylthiopyrylium perchlorate is unique due to its specific perchlorate anion, which influences its reactivity and applications. The presence of the thiopyrylium core also imparts distinct photochemical and electronic properties, making it valuable for specialized research and industrial applications .
Properties
IUPAC Name |
2,4,6-triphenylthiopyrylium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17S.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMORFUEIWNPCP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[S+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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